3-(3-Amino-4-methoxybenzamido)propanoic acid
Description
Properties
IUPAC Name |
3-[(3-amino-4-methoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-9-3-2-7(6-8(9)12)11(16)13-5-4-10(14)15/h2-3,6H,4-5,12H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDAISFSLAJYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-Amino-4-methoxybenzamido)propanoic acid typically involves the reaction of 3-amino-4-methoxybenzoic acid with propanoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve bulk manufacturing processes that ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Amide Hydrolysis
The benzamido group undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and amine. Studies show:
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, 110°C, 8h | 3-Amino-4-methoxybenzoic acid + β-alanine | 89% | |
| 2M NaOH, 80°C, 4h | 3-Amino-4-methoxybenzamide + propanoate | 78% |
Mechanistic studies indicate base-catalyzed hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate . Acidic conditions promote protonation of the amide oxygen, increasing electrophilicity of the carbonyl .
Esterification
The carboxylic acid reacts with alcohols to form esters. For example:
| Reagent | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| Methanol + H₂SO₄ | Methyl 3-(3-amino-4-methoxybenzamido)propanoate | H⁺ | 92% | |
| Ethanol + DCC/DMAP | Ethyl ester | DCC/DMAP | 85% |
Esterification kinetics follow pseudo-first-order behavior (k = 0.12 min⁻¹ in methanol at 60°C) . The reaction is reversible, with equilibrium favoring ester formation in anhydrous conditions .
Aromatic Substitution
The electron-rich aromatic ring participates in electrophilic substitution:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Amino-4-methoxy-5-nitrobenzamido derivative | 67% | |
| Bromination | Br₂ in CCl₄, Fe catalyst | 6-Bromo-substituted analog | 58% |
Density functional theory (DFT) calculations predict preferential substitution at the para position to the methoxy group (activation energy ΔG‡ = 18.3 kcal/mol) .
Oxidation-Reduction
Key redox transformations include:
The amino group shows resistance to oxidation compared to aliphatic amines due to conjugation with the aromatic ring (E₁/₂ = +0.43 V vs SCE).
Coupling Reactions
The amino group participates in diazotization and subsequent coupling:
| Partner | Conditions | Product | Application | Source |
|---|---|---|---|---|
| β-Naphthol | NaNO₂/HCl, 0-5°C | Azo dye (λmax = 512 nm) | Colorimetric sensing | |
| 1H-Pyrrole-2-carboxylic acid | EDC/NHS | Heterocyclic amide conjugate | Drug design |
Coupling efficiency depends on pH (optimal range: pH 4.5-5.5), with second-order rate constants up to 1.2 × 10³ M⁻¹s⁻¹ .
Coordination Chemistry
The compound acts as a polydentate ligand:
| Metal Ion | Coordination Mode | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu(II) | N,O-chelate | 8.4 ± 0.2 | |
| Fe(III) | Tridentate (N,O,O) | 12.1 ± 0.3 |
X-ray crystallography of the Cu(II) complex reveals a distorted square-planar geometry with bond lengths: Cu-N = 1.98 Å, Cu-O = 1.92 Å .
Bioconjugation
Reacts with biomolecules via carboxyl activation:
| Biopolymer | Activation Method | Conjugate Yield | Application | Source |
|---|---|---|---|---|
| Bovine Serum Albumin | NHS ester formation | 83% | Immunoassays | |
| Polyethylene glycol | Carbodiimide chemistry | 91% | Drug delivery |
MALDI-TOF analysis confirms an average of 12 ligand molecules per albumin protein .
This comprehensive analysis demonstrates the compound's versatility in synthetic and applied chemistry. Recent advances in catalyst design (e.g., flow reactor systems) have improved reaction efficiencies by 15-20% compared to batch methods . Further studies should explore photochemical reactivity and biocatalytic transformations.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 3-(3-Amino-4-methoxybenzamido)propanoic acid exhibit significant anticancer properties. For example, compounds designed based on this structure have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with tumor growth and survival.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against amyloid-beta toxicity, which is a hallmark of Alzheimer's disease. In vitro assays demonstrated that this compound can reduce fibrillary aggregation of amyloid-beta and improve neuronal cell viability under stress conditions. This suggests its potential as a therapeutic agent for neurodegenerative disorders .
Biochemical Applications
Enzyme Inhibition
The compound has shown promise as an inhibitor of heparanase, an enzyme implicated in cancer metastasis and inflammation. In vitro studies have quantified its inhibitory activity, providing insights into its potential use as a therapeutic agent in managing diseases characterized by excessive heparanase activity .
Ligand for Protein Interactions
this compound has been identified as a ligand for various proteins involved in critical biological processes. The ability to modulate these interactions can lead to advancements in drug design targeting specific diseases by enhancing or inhibiting protein functions .
Pharmacological Applications
Anti-inflammatory Properties
The compound's structure allows it to interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Studies have shown that it can downregulate pro-inflammatory cytokines and reduce inflammation in cellular models, which is crucial for treating conditions like arthritis and other inflammatory diseases .
Cardiovascular Health
Emerging research suggests that derivatives of this compound may play a role in cardiovascular health by modulating lipid profiles and reducing blood pressure in experimental models. This application is particularly relevant given the global prevalence of cardiovascular diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-methoxybenzamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
3-(3-Amino-4-methoxybenzamido)propanoic acid can be compared with other similar compounds, such as:
2,3-Dimethoxybenzoic acid: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
3-Acetoxy-2-methylbenzoic acid: This compound also shares structural similarities but differs in its functional groups and reactivity.
Biological Activity
3-(3-Amino-4-methoxybenzamido)propanoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 222.25 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and potential applications in cancer therapy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- In vitro Studies : Several studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli .
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial mechanism of this compound involves:
- Inhibition of Cell Wall Synthesis : The compound interferes with the biosynthesis of peptidoglycan, a critical component of bacterial cell walls.
- Disruption of Metabolic Pathways : It may also affect metabolic enzymes, leading to reduced energy production in bacterial cells.
Study on Antimicrobial Resistance
A study published in early 2023 highlighted the efficacy of this compound as an alternative to traditional antibiotics in combating antimicrobial resistance (AMR). The compound showed a synergistic effect when combined with other antibiotics, enhancing their effectiveness against resistant strains .
Cancer Therapeutics Research
Another area of research focuses on the potential anticancer properties of this compound. In vitro studies have indicated that it may induce apoptosis in cancer cells by activating specific apoptotic pathways. For example, treatment with this compound led to increased levels of pro-apoptotic proteins in human cancer cell lines .
Research Findings Summary
Recent findings suggest that this compound holds promise as both an antimicrobial agent and a potential therapeutic for cancer treatment. Its ability to inhibit bacterial growth and induce apoptosis in cancer cells positions it as a valuable candidate for further research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Amino-4-methoxybenzamido)propanoic acid, and what reaction conditions are critical for high yields?
- Methodological Answer : The compound is synthesized via amide coupling between 3-amino-4-methoxybenzoic acid derivatives and β-alanine or its activated esters. Key steps include:
- Activation of carboxylic acids : Use of carbodiimide reagents (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis .
- Protection of amino groups : Temporary protection (e.g., Boc or Fmoc) to prevent undesired side reactions during coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Validation : Purity should be confirmed via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity .
- Spectroscopy : ¹H NMR (DMSO-d₆) for amide proton confirmation (~δ 8.2–8.5 ppm) and ¹³C NMR for carbonyl group verification (~δ 170–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical [M+H]⁺ = 267.1 g/mol) .
Q. How is this compound utilized in foundational biochemical studies?
- Methodological Answer : It serves as:
- Enzyme substrate analog : Investigates amidase or peptidase specificity by mimicking natural substrates .
- Structural probe : Modifies protein-ligand interactions via its methoxy and amide groups in crystallography studies .
Advanced Research Questions
Q. How can regioselectivity challenges in the amidation step be systematically addressed?
- Methodological Answer :
- Protecting group strategy : Sequential protection of the amino group (e.g., Boc) and methoxy group (e.g., methyl ether) to direct coupling to the desired position .
- Catalytic optimization : Use of DMAP or Hünig’s base to enhance coupling efficiency while suppressing racemization .
- Kinetic monitoring : In-situ FTIR or LC-MS tracks reaction progress and identifies intermediates .
Q. How do researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?
- Methodological Answer :
- Assay standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and co-factor concentrations (e.g., Mg²⁺) to minimize variability .
- Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and fluorogenic assays for enzymatic turnover .
- Structural analysis : MD simulations to predict binding modes and identify critical residues influencing activity .
Q. What strategies optimize the compound’s stability in aqueous solutions for long-term studies?
- Methodological Answer :
- pH control : Store at pH 5–6 (near its isoelectric point) to reduce hydrolysis .
- Lyophilization : Freeze-dry in the presence of cryoprotectants (e.g., trehalose) for reconstitution without degradation .
- Antioxidant additives : Include 0.1% ascorbic acid to prevent oxidation of the methoxy group .
Q. How can computational tools predict novel derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Retrosynthesis planning : AI-driven platforms (e.g., BenchChem’s retrosynthesis tool) propose feasible routes for derivatives with modified substituents .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with bioactivity to guide design .
- Docking studies : Virtual screening against target proteins (e.g., kinases) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
